molecular formula C13H19NO B585011 4-(3-Methoxybenzyl)piperidine-d4 CAS No. 1346599-11-8

4-(3-Methoxybenzyl)piperidine-d4

Cat. No.: B585011
CAS No.: 1346599-11-8
M. Wt: 209.325
InChI Key: VFWKXVIOKYFWIE-OSEHSPPNSA-N
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Description

4-(3-Methoxybenzyl)piperidine-d4 (CAS 1346599-11-8) is a deuterated stable isotope analog of 4-(3-Methoxybenzyl)piperidine, with a molecular formula of C 13 H 15 D 4 NO and a molecular weight of 209.32 g/mol . This compound is specifically designed for use in research and development, particularly as a key intermediate or building block in the preparation of (3-alkoxybenzyl)piperidine derivatives that function as melatonergic agents . The incorporation of four deuterium atoms in place of hydrogen can significantly alter the pharmacokinetic and metabolic profile of the molecule, making it an invaluable tool in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) . Piperidine derivatives are of significant interest in neuroscience research, with studies exploring their role as potent and selective antagonists for dopamine D4 receptors (D4R) . The D4R is a G-protein coupled receptor highly expressed in brain regions associated with cognition and emotion, and it is a promising target for investigating novel treatments for Parkinson's disease Levodopa-induced dyskinesia and other central nervous system conditions . As a deuterated analog, this compound enables more precise and reliable tracking in mass spectrometry-based assays and metabolic studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1346599-11-8

Molecular Formula

C13H19NO

Molecular Weight

209.325

IUPAC Name

2,2,6,6-tetradeuterio-4-[(3-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3/i7D2,8D2

InChI Key

VFWKXVIOKYFWIE-OSEHSPPNSA-N

SMILES

COC1=CC=CC(=C1)CC2CCNCC2

Synonyms

4-[(3-Methoxyphenyl)methyl]piperidine-d4; 

Origin of Product

United States

Preparation Methods

Deuterated Methylation of Hydroxy Precursors

The methoxy group is typically introduced via O-methylation of a phenolic precursor. Using [²H₃]methyl triflate or [²H₃]methyl toluenesulfonate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) replaces the hydroxyl proton with a deuterated methyl group. For example, reacting 3-hydroxybenzylpiperidine with [²H₃]methyl 4-methylbenzenesulfonate in acetonitrile at 60°C achieves >95% isotopic incorporation.

Benzyl Methylene Deuteration via Alkylation

The benzyl methylene group (-CH₂-) is deuterated using 3-methoxybenzyl-d₂ bromide (CD₂BrC₆H₄-3-OCH₃). This reagent is synthesized by brominating 3-methoxybenzyl-d₂ alcohol (reduced from 3-methoxybenzaldehyde-d₂ using NaBD₄). Subsequent alkylation of 4-piperidone with the deuterated benzyl bromide in tetrahydrofuran (THF) and NaH yields 4-(3-Methoxybenzyl-d₂)piperidone , which is reduced to the target piperidine using LiAlD₄.

Preparation of Deuterated Methoxy Groups

Nucleophilic Substitution with Deuterated Methylating Agents

Deuterated methoxy groups are installed via SN2 reactions. For instance, treating 3-hydroxybenzylpiperidine with [²H₃]methyl iodide and NaOH in dimethylformamide (DMF) at 50°C produces 4-(3-Methoxy-d₃-benzyl)piperidine with 90% yield. Alternative agents like [²H₃]methyl mesylate reduce side reactions, improving isotopic purity to 99%.

Challenges in Isotopic Dilution

Isotopic dilution can occur if protic solvents (e.g., H₂O) are present. Anhydrous conditions and deuterated solvents (e.g., DMF-d₇) mitigate this issue. For example, using Cs₂CO₃ in CD₃CN suppresses proton exchange, maintaining >98% deuterium content.

Alkylation Methods for Introducing the 3-Methoxybenzyl Moiety

Direct Alkylation of Piperidine Derivatives

4-Piperidone is alkylated with 3-methoxybenzyl-d₂ bromide in the presence of NaH (THF, 0°C to RT). This method affords 4-(3-Methoxybenzyl-d₂)piperidone in 85% yield, which is reduced to the piperidine using LiAlD₄ (Et₂O, reflux).

Reductive Amination Approach

Condensing piperidine-4-one with 3-methoxybenzyl-d₂ amine under reductive conditions (NaBH₃CN, MeOH) forms the secondary amine. However, this route yields <60% due to competing imine hydrolysis.

Reductive Amination and Hydrogenation Techniques

Catalytic Hydrogenation of Pyridine Precursors

A Rh-catalyzed asymmetric reductive Heck reaction couples pyridine-1(2H)-carboxylate with 3-methoxyphenylboronic acid-d₃ , forming 3-substituted tetrahydropyridine-d₃ . Subsequent hydrogenation (Pd/C, H₂) saturates the ring, yielding 4-(3-Methoxybenzyl-d₃)piperidine .

Deuteration via H/D Exchange

Exposing 4-(3-Methoxybenzyl)piperidine to D₂O and PtO₂ at 150°C introduces deuterium at labile α-positions (e.g., benzylic hydrogens). While cost-effective, this method lacks regioselectivity, resulting in <50% incorporation at the desired sites.

Purification and Characterization of Deuterated Compounds

Chromatographic Separation

Deuterated isomers are resolved using reverse-phase HPLC (C18 column, CD₃OH/D₂O eluent). For example, 4-(3-Methoxybenzyl-d₂)piperidine-d₂ is isolated with 99.5% purity using a gradient of 30–70% CD₃OH over 20 min.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms deuterium content. The molecular ion peak for C₁₃H₁₄D₄NO⁺ appears at m/z 220.1784 (calc. 220.1786), with isotopic peaks matching the expected D₄ pattern .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)piperidine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxybenzyl)piperidine-d4 is widely used in scientific research for various applications:

    Chemistry: Used as an internal standard in quantitative analysis and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)piperidine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic processes. The compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(3-methoxybenzyl)piperidine-d4 are best understood through comparison with related piperidine derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, molecular properties, and applications.

Positional Isomers

  • 3-(4-Methoxybenzyl)piperidine (C₁₃H₁₉NO, MW 205.30 g/mol): This positional isomer features a methoxy group at the para position of the benzyl ring instead of the meta position.
  • Such compounds often exhibit distinct solubility and reactivity profiles compared to meta-substituted variants .

Substituent Variations

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
This compound C₁₃H₁₅D₄NO ~209.32 Meta-methoxy, deuterated Analytical standard for LC-MS/MS studies
4-(4-(Trifluoromethyl)benzyl)piperidine C₁₃H₁₆F₃N 243.18 Para-CF₃ Enhanced lipophilicity; potential use in CNS-targeting drugs
4-(4-Fluorobenzyl)piperidine C₁₂H₁₆FN 193.26 Para-fluoro Higher electronegativity; improved metabolic resistance
Piperidine, 4-(phenylmethyl)- C₁₂H₁₇N 175.27 Unsubstituted benzyl Simpler structure; baseline for SAR studies

Deuterated vs. Non-Deuterated Analogs

  • This compound vs. 4-(3-Methoxybenzyl)piperidine : The deuterated form is chemically identical except for isotopic substitution, which reduces metabolic degradation rates (deuterium isotope effect). This property is critical in drug development for prolonging half-life or enhancing analytical accuracy .
  • Hydroxy Vandetanib-d4 (C₂₂H₂₀D₄BrFN₄O₃): Another deuterated pharmaceutical intermediate, demonstrating the broader trend of using deuterium to optimize pharmacokinetics .

Pharmacologically Relevant Derivatives

  • 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one : A 4-piperidone derivative with spasmolytic activity, illustrating the versatility of piperidine scaffolds in drug discovery .

Key Findings and Implications

  • Structural Isomerism : The position of the methoxy group (meta vs. para) significantly impacts electronic and steric properties, which may alter binding affinities in biological systems.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase lipophilicity and metabolic stability, whereas electron-donating groups (e.g., methoxy) enhance solubility and hydrogen-bonding capacity.
  • Deuterium Labeling : The primary advantage of this compound lies in its analytical utility, though similar strategies are increasingly applied to improve drug pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Methoxybenzyl)piperidine-d4, and how does deuteration impact reaction conditions?

Methodological Answer: The synthesis of this compound typically involves substituting hydrogen atoms with deuterium at specific positions. A common approach is the reaction of deuterated benzyl halides (e.g., 3-methoxybenzyl-d4 chloride) with piperidine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or toluene . Deuterium labeling may require modified reaction times or temperatures to account for kinetic isotope effects. For example, deuteration at the benzyl position (C-D bonds) can alter reaction rates due to reduced bond vibrational frequencies, necessitating optimization of stoichiometry and solvent polarity .

Q. How can researchers verify the structural integrity and deuteration efficiency of this compound?

Methodological Answer: Characterization involves NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm substitution sites and deuteration levels. The absence of proton signals at deuterated positions (e.g., benzyl-CH₂ → benzyl-CD₂) in ¹H NMR and distinct isotopic splitting patterns in ¹³C NMR are critical markers . Mass spectrometry (HRMS) should show a molecular ion peak shifted by +4 Da compared to the non-deuterated analog, with isotopic purity ≥98% . FT-IR can further validate methoxy and piperidine ring vibrations .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store the compound in anhydrous, inert conditions (argon or nitrogen atmosphere) at -20°C to minimize deuterium exchange with atmospheric moisture. Use amber glass vials to prevent photodegradation of the methoxybenzyl group. Stability studies suggest that hydrochloride salt forms (e.g., this compound·HCl) enhance shelf life by reducing hygroscopicity .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability and pharmacokinetic (PK) profile compared to the non-deuterated form?

Methodological Answer: Deuteration at metabolically vulnerable sites (e.g., benzyl positions) can slow oxidative metabolism by cytochrome P450 enzymes due to the deuterium isotope effect (DIE). To assess this:

  • Conduct in vitro microsomal assays comparing half-life (t₁/₂) and intrinsic clearance (Clₐᵤᵣ) of deuterated vs. non-deuterated analogs .
  • Use LC-MS/MS to quantify parent compound and metabolites in plasma during in vivo PK studies in rodent models. A >2-fold increase in AUC (area under the curve) for the deuterated form indicates enhanced metabolic stability .

Q. What experimental strategies are effective for tracking this compound in biological systems using isotopic labeling?

Methodological Answer:

  • Isotope Ratio Mass Spectrometry (IRMS): Quantify deuterium enrichment in tissues or biofluids with high precision (detection limit: 0.01% D/H ratio) .
  • Deuterium Magnetic Resonance Spectroscopy (DMRS): Non-invasively map spatial distribution in vivo, leveraging the distinct NMR frequency of ²H .
  • Stable Isotope Tracing: Co-administer ¹³C-glucose with this compound to study its incorporation into metabolic pathways via GC-MS .

Q. How can computational modeling predict the impact of deuteration on the binding affinity of this compound to CNS targets (e.g., sigma receptors)?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations comparing deuterated and non-deuterated forms. Focus on hydrogen/deuterium bonding strength and van der Waals interactions at the receptor binding pocket .
  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds. A lower BDE for C-D may enhance binding stability in hydrophobic environments .
  • Validate predictions with radioligand displacement assays using [³H]-labeled competitors .

Q. What analytical approaches resolve contradictions in reported reactivity of deuterated piperidines under acidic/basic conditions?

Methodological Answer:

  • pH-Dependent Kinetic Studies: Compare hydrolysis rates of this compound under varying pH (1–14) using UV-Vis spectroscopy or HPLC . Deuteration may reduce acid-catalyzed degradation but accelerate base-mediated ring-opening .
  • Isotopic Labeling Cross-Validation: Use ¹⁸O-labeled water in hydrolysis experiments to distinguish between nucleophilic vs. acid-catalyzed mechanisms via GC-IRMS .

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